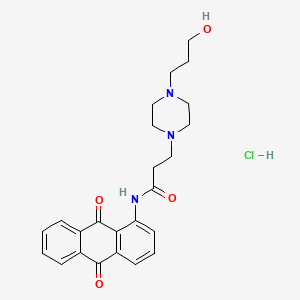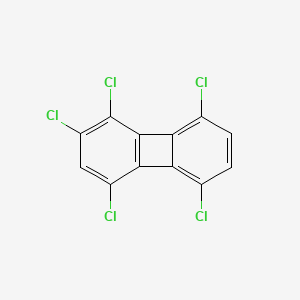
1,2,4,5,8-Pentachlorobiphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5,8-Pentachlorobiphenylene is a chlorinated biphenyl compound characterized by the presence of five chlorine atoms attached to the biphenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,8-Pentachlorobiphenylene typically involves the chlorination of biphenylene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete chlorination of the biphenylene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the final product. The chlorination reaction is monitored to ensure the selective substitution of chlorine atoms at the desired positions on the biphenylene ring.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5,8-Pentachlorobiphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aqueous sodium hydroxide or amine solutions.
Major Products Formed
Oxidation: Formation of chlorinated biphenyl quinones.
Reduction: Formation of partially dechlorinated biphenyls.
Substitution: Formation of hydroxylated or aminated biphenyl derivatives.
Applications De Recherche Scientifique
1,2,4,5,8-Pentachlorobiphenylene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other chlorinated biphenyl compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development and as a model compound for studying the effects of chlorinated biphenyls on human health.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 1,2,4,5,8-Pentachlorobiphenylene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,4’,5-Pentachlorobiphenyl: Another chlorinated biphenyl with similar structural features but different chlorine substitution patterns.
1,2,3,4,5-Pentachlorobenzene: A chlorinated benzene compound with five chlorine atoms attached to a benzene ring.
Uniqueness
1,2,4,5,8-Pentachlorobiphenylene is unique due to its specific chlorine substitution pattern on the biphenylene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other chlorinated biphenyls may not be suitable.
Propriétés
Numéro CAS |
109719-88-2 |
|---|---|
Formule moléculaire |
C12H3Cl5 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1,2,4,5,8-pentachlorobiphenylene |
InChI |
InChI=1S/C12H3Cl5/c13-4-1-2-5(14)9-8(4)10-6(15)3-7(16)12(17)11(9)10/h1-3H |
Clé InChI |
JSWQSSWTOFDQCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1Cl)C3=C2C(=C(C=C3Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


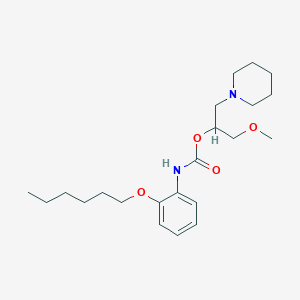
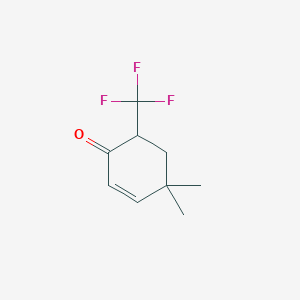
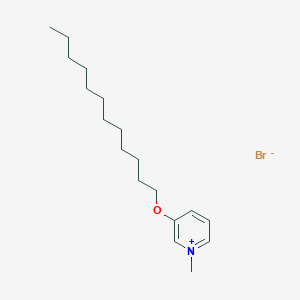
![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
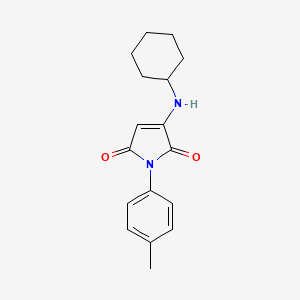
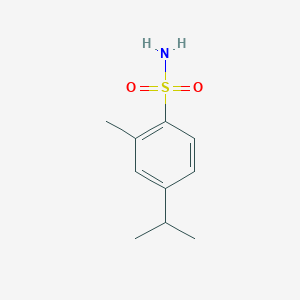
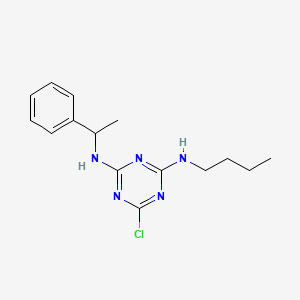
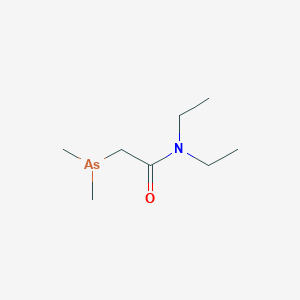
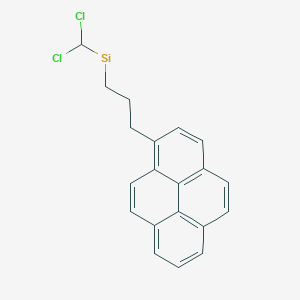
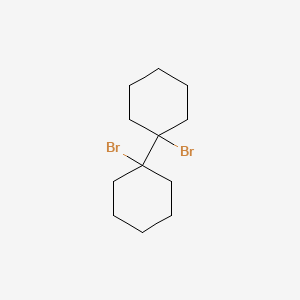
![5,5-Dimethyl-2-[2-(4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]cyclohexane-1,3-dione](/img/structure/B14314747.png)
